
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-
Vue d'ensemble
Description
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- is a member of quinolines.
Activité Biologique
The compound 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.34 g/mol. The structure features a pyrido-benzoxazine framework that is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound primarily include:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.
- Antitumor Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Protein Kinase Inhibition : Acts as an inhibitor for certain protein kinases involved in cancer progression.
Antimicrobial Activity
Research indicates that derivatives of this compound show potent antibacterial effects. For instance, studies have demonstrated that fluoroquinolone derivatives can kill bacteria through mechanisms that involve both protein synthesis inhibition and direct bactericidal action. The presence of the cyclopropyl group enhances these effects significantly .
Table 1: Antimicrobial Efficacy
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7H-Pyrido(1,2,3-de)-1,4-benzoxazine | Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL | |
Pseudomonas aeruginosa | 0.25 µg/mL |
Antitumor Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against various human cancer cell lines. The most effective derivatives displayed IC50 values ranging from 0.2 to 2.2 μM, indicating a strong potential for further development as an anticancer agent .
Table 2: Antitumor Activity
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.5 |
A549 (Lung Cancer) | 1.0 |
HeLa (Cervical Cancer) | 0.8 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Gyrase : Similar to other fluoroquinolones, it inhibits bacterial DNA gyrase, leading to DNA replication failure.
- Protein Kinase CK2 Inhibition : The compound has been identified as an inhibitor of CK2 kinase, which plays a role in tumor growth and proliferation .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies and Research Findings
A notable study evaluated the synthesized derivatives for their antitumor properties against five human cancer cell lines. The results indicated that modifications to the benzoxazine structure significantly enhanced their cytotoxic effects .
Another research highlighted the dual mechanism of action exhibited by fluoroquinolone derivatives, where they can act independently of protein synthesis inhibition under certain conditions .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound is primarily recognized for its role in the synthesis of fluoroquinolone antibiotics. It serves as a key intermediate in the production of levofloxacin and other related compounds. The structural characteristics of this compound contribute to its antibacterial activity against a wide range of pathogens.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance the potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The fluoro substituents are particularly important for increasing the lipophilicity and cellular uptake of these antibiotics.
Role as a Pharmaceutical Impurity
In pharmaceutical development, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid is classified as an impurity associated with levofloxacin production. Understanding the implications of this impurity is crucial for quality control in drug manufacturing.
Impurity Profile
The presence of such impurities can affect the efficacy and safety profile of the final pharmaceutical product. Regulatory agencies require detailed characterization of impurities to ensure compliance with safety standards . The compound's identification and quantification are essential for maintaining the integrity of levofloxacin formulations.
Case Study: Synthesis and Characterization
A notable study focused on synthesizing (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid via a multi-step synthetic route involving cyclization reactions. The study provided insights into optimizing reaction conditions to enhance yield and purity .
Case Study: Biological Evaluation
Another study evaluated the biological activity of this compound and its derivatives against various bacterial strains. Results indicated that specific modifications could lead to enhanced antibacterial activity compared to standard fluoroquinolones . This opens avenues for developing new antibiotics based on this scaffold.
Propriétés
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861290 | |
Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-37-8 | |
Record name | 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.